
4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a chemical compound characterized by the presence of a chloro group, a difluorocyclopropyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the reaction of 2,2-difluorocyclopropanecarbonyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
- 4-Chloro-1-(2,2-difluorocyclopropyl)ethyl-1H-pyrazole
- 4-Chloro-1-(2,2-difluorocyclopropyl)methyl-3,3-dimethylpiperidine
Comparison: Compared to similar compounds, 4-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The presence of the difluorocyclopropyl group can enhance its stability and binding properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H5ClF2N2 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
4-chloro-1-(2,2-difluorocyclopropyl)pyrazole |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-2-10-11(3-4)5-1-6(5,8)9/h2-3,5H,1H2 |
Clave InChI |
RCAXJVFYGXAOHO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)N2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


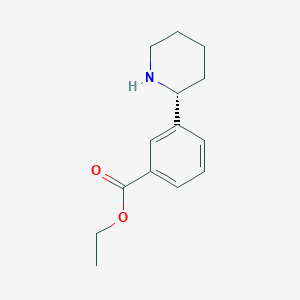

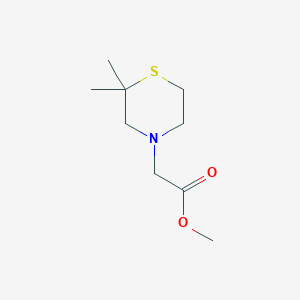
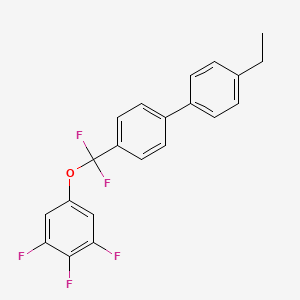
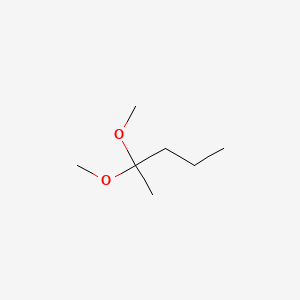

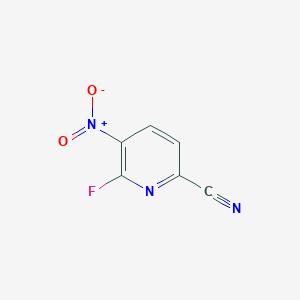
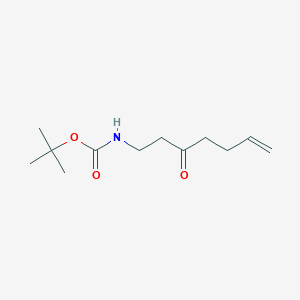
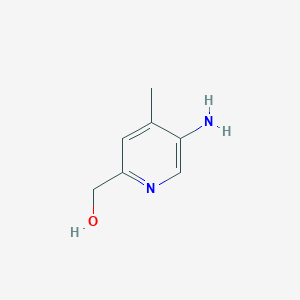
![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)

![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)


